2-Methylpyridine

Description

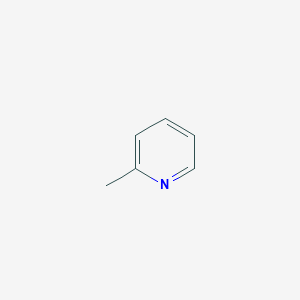

Structure

3D Structure

Properties

IUPAC Name |

2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKHPKMHTQYZBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N, Array | |

| Record name | 2-METHYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021899 | |

| Record name | 2-Methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methylpyridine is a colorless liquid with a strong, unpleasant odor. Floats on water. Poisonous vapor is produced. (USCG, 1999), Liquid, Colorless liquid with a strong, unpleasant odor; [HSDB], Colorless liquid with a strong unpleasant odor; [Hawley] Colorless or yellow tinted clear liquid; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyridine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Picoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3142 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

262 to 264 °F at 760 mmHg (NTP, 1992), 129.4 °C, 128-129 °C | |

| Record name | 2-METHYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

97 °F (NTP, 1992), 26 °C, 102 °F (39 °C)(Open cup), 26 °C c.c. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Picoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3142 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible in water at 20 °C, Very sol in acetone, Miscible with alcohol, ether, Solubility in water: miscible | |

| Record name | 2-METHYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.944 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9443 at 20 °C/4 °C, Relative density (water = 1): 0.95 | |

| Record name | 2-METHYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.2 (Air= 1), Relative vapor density (air = 1): 3.2 | |

| Record name | 2-METHYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

8 mmHg at 68 °F ; 40 mmHg at 124.2 °F; 100 mmHg at 160.5 °F (NTP, 1992), 11.2 [mmHg], Vapor pressure = 11.4 hPa at 20.3 °C (8.55 mm Hg), 11.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.2 | |

| Record name | 2-METHYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Picoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3142 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

109-06-8, 38762-42-4, 1333-41-1 | |

| Record name | 2-METHYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-methyl-, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38762-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-PICOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3716Q16Q6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-94 °F (NTP, 1992), -66.65 °C, -70 °C | |

| Record name | 2-METHYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Methylpyridine for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the fundamental properties, synthesis, and applications of 2-Methylpyridine (also known as 2-picoline), a key heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document consolidates critical data and methodologies to support ongoing and future research endeavors.

Core Properties of 2-Methylpyridine

2-Methylpyridine is a colorless to light-yellow liquid with a characteristic unpleasant, pyridine-like odor.[1][2] It is a versatile precursor in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty polymers.[][4][5]

Physicochemical and Spectroscopic Data

A comprehensive summary of the key physicochemical and spectroscopic properties of 2-Methylpyridine is presented below. This data is essential for its proper handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of 2-Methylpyridine

| Property | Value | References |

| Molecular Formula | C₆H₇N | [5] |

| Molecular Weight | 93.13 g/mol | [5] |

| CAS Number | 109-06-8 | [5] |

| Appearance | Colorless to faintly yellow-green clear liquid | [5] |

| Odor | Strong, unpleasant, pyridine-like | [1][2] |

| Melting Point | -70 °C (-94 °F; 203 K) | [5] |

| Boiling Point | 128 to 129 °C (262 to 264 °F; 401 to 402 K) | [5] |

| Density | 0.943 g/mL at 25 °C | [5] |

| Solubility in Water | Miscible | [5] |

| pKa of Conjugate Acid | 5.94 | [5] |

| Flash Point | 26 °C (79 °F) c.c. | [6] |

| Vapor Pressure | 10 mmHg at 24.4 °C | [7] |

| Refractive Index | n20/D 1.500 | [7] |

Table 2: Spectroscopic Data for 2-Methylpyridine

| Spectroscopic Data | Key Features | References |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 8.52 (d, 1H, H6), 7.60 (t, 1H, H4), 7.15 (ddd, 1H, H5), 7.10 (d, 1H, H3), 2.55 (s, 3H, CH₃). | [8] |

| Mass Spectrum (EI) | Intense peaks at m/z: 93 (100%), 66 (41%), 92 (19%), 51 (19%). | [9] |

| FTIR (Vapor Phase) | Key absorptions for C-H stretching, C=C and C=N stretching in the pyridine (B92270) ring, and CH₃ bending. | [10][11][12] |

Synthesis and Purification Protocols

Several methods for the synthesis of 2-Methylpyridine have been established, with the choice of method often depending on the desired scale and available starting materials.

Synthesis via Continuous Flow α-Methylation

A modern and efficient method for the synthesis of 2-methylpyridines is through a continuous flow system, offering advantages in safety, reaction time, and waste reduction compared to traditional batch processes.[1]

Experimental Protocol:

-

System Setup: A continuous flow system is assembled using a pump, a sample loop, a stainless-steel column packed with Raney® nickel (approximately 5.5 g), a heating apparatus (e.g., a sand bath), and a back-pressure regulator.[1]

-

Catalyst Preparation: The packed column is heated to over 180 °C for 30 minutes while 1-propanol (B7761284) is pumped through at a flow rate of 0.3 mL/min.[1]

-

Reaction: A 0.05 M solution of pyridine in 1-propanol is prepared. The flow rate is adjusted to 0.1 mL/min, and the pyridine solution is introduced into the reaction stream via the sample loop.[1]

-

Product Collection: The output from the reactor is collected. The solvent (1-propanol) can be removed by rotary evaporation to yield 2-Methylpyridine.[1]

-

Analysis: The product can be analyzed by ¹H NMR and LC-MS to confirm its identity and purity.[1]

Purification by Azeotropic Distillation

For the purification of crude 2-Methylpyridine, particularly when obtained from sources like coal tar which may contain water, azeotropic distillation is an effective method.[]

Experimental Protocol:

-

Initial Treatment: The crude 2-Methylpyridine, which may be in a mixture with water, is first subjected to a deslagging process.[]

-

Azeotropic Distillation: The mixture is transferred to a distillation apparatus equipped with a packed column. Benzene is added to the mixture.[] The mixture is heated to distill the benzene-water azeotrope, thereby removing the water.

-

Fractional Distillation: Following the removal of water, the remaining mixture is subjected to fractional distillation to separate the 2-Methylpyridine from other impurities and any remaining benzene.[]

Reactivity and Key Transformations

The chemical reactivity of 2-Methylpyridine is centered around the pyridine ring and the activating methyl group. This allows for a variety of chemical transformations to produce valuable downstream products.

-

Synthesis of 2-Vinylpyridine: A primary use of 2-Methylpyridine is in the production of 2-vinylpyridine. This is achieved through a condensation reaction with formaldehyde (B43269) to form an intermediate alcohol, which is then dehydrated.[5][13]

-

Synthesis of Nitrapyrin (B159567): 2-Methylpyridine is a precursor to the agrichemical nitrapyrin (2-chloro-6-(trichloromethyl)pyridine), which is used to prevent the loss of ammonia (B1221849) from fertilizers.[5][14]

-

Oxidation to Picolinic Acid: The methyl group can be oxidized using a strong oxidizing agent like potassium permanganate (B83412) to yield picolinic acid, another important chemical intermediate.[5][9]

Applications in Research and Drug Development

2-Methylpyridine and its derivatives are of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.

Role in Drug Discovery

Derivatives of 2-Methylpyridine have been investigated for various therapeutic applications, including as anti-inflammatory, antiviral, and antiproliferative agents.[4][15] For instance, 2-Methylpyridine-1-ium-1-sulfonate, a derivative of 2-Methylpyridine, has demonstrated anti-angiogenic properties and the ability to induce apoptosis in cancer cell lines.[6]

A generalized workflow for the discovery of a small molecule drug candidate, such as a derivative of 2-Methylpyridine, is outlined below.

Potential Mechanism of Action: Anti-Angiogenesis and Apoptosis Induction

The anti-cancer effects of some 2-Methylpyridine derivatives can be attributed to their interaction with key signaling pathways that regulate cell growth, proliferation, and survival.

VEGF Signaling Pathway and Angiogenesis Inhibition:

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis.[1][16] Some drug candidates function by inhibiting the VEGF signaling pathway. A derivative of 2-Methylpyridine has been shown to bind to VEGF and its receptors, suggesting a potential mechanism for its anti-angiogenic effects.[6]

p53-Mediated Apoptosis:

The tumor suppressor protein p53 plays a central role in initiating apoptosis (programmed cell death) in response to cellular stress, such as DNA damage.[17][18] Activation of p53 can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately leading to the activation of caspases and cell death.[15][19] Studies on a 2-Methylpyridine derivative have shown an increase in the Bax/Bcl-2 ratio and the induction of apoptosis, suggesting an interaction with this pathway.[6]

Safety and Handling

2-Methylpyridine is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[6][11] It is harmful if swallowed, in contact with skin, or if inhaled.[11] Protective gloves, clothing, and eye/face protection should be worn when handling this compound.[11]

This guide serves as a foundational resource for researchers working with 2-Methylpyridine. For more detailed information, please refer to the cited literature.

References

- 1. researchgate.net [researchgate.net]

- 2. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Picolinic acid - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]

- 7. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]

- 8. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]

- 9. Page loading... [guidechem.com]

- 10. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Method for synthesizing and preparing 2-vinyl pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 14. Nitrapyrin synthesis - chemicalbook [chemicalbook.com]

- 15. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cusabio.com [cusabio.com]

- 17. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Reactions of 2-Methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and reactivity of 2-methylpyridine (B31789), also known as 2-picoline. A fundamental building block in organic synthesis, 2-methylpyridine is a key intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers. This document details prominent industrial and laboratory-scale synthetic methodologies, including the Chichibabin pyridine (B92270) synthesis and cyclization strategies. A thorough exploration of the diverse reactions of 2-methylpyridine is presented, with a focus on transformations of the methyl group and electrophilic substitution on the pyridine ring. Quantitative data is summarized in structured tables for comparative analysis. Detailed experimental protocols for key transformations and mechanistic diagrams generated using Graphviz are provided to offer practical insights for laboratory application.

Introduction

2-Methylpyridine (2-picoline) is a heterocyclic aromatic organic compound with the chemical formula C₆H₇N. It is a colorless liquid with a characteristic pyridine-like odor. The presence of the electron-donating methyl group at the 2-position influences the electronic properties and reactivity of the pyridine ring, making it a versatile precursor for a wide array of functionalized molecules. This guide will systematically explore the primary synthetic routes to 2-methylpyridine and the major classes of its chemical transformations.

Synthesis of 2-Methylpyridine

The industrial production of 2-methylpyridine is dominated by several key methods, while various other approaches are employed for laboratory-scale synthesis.

Chichibabin Pyridine Synthesis

A classical method for pyridine ring formation, the Chichibabin synthesis involves the condensation of aldehydes or ketones with ammonia (B1221849).[1][2] For the industrial production of 2-methylpyridine, acetaldehyde (B116499) and ammonia are passed over a solid acid catalyst, typically alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂), at high temperatures.[1][2] This process yields a mixture of 2-methylpyridine and 4-methylpyridine.[1][2]

Experimental Protocol: Industrial Chichibabin Synthesis of 2- and 4-Methylpyridine [1][2]

-

Reactants: Acetaldehyde and ammonia.

-

Catalyst: Alumina (Al₂O₃) or silica (SiO₂).

-

Temperature: 350–500 °C.

-

Procedure: A gaseous mixture of acetaldehyde and ammonia is passed over the heated catalyst bed. The product stream, containing a mixture of 2-methylpyridine and 4-methylpyridine, is then condensed and purified by fractional distillation.

Cyclization of Acetone (B3395972) and Acrylonitrile

Another significant industrial route involves the reaction of acetone and acrylonitrile, which initially form 5-oxohexanenitrile. Subsequent cyclization of this intermediate affords 2-methylpyridine.[1]

Synthesis from Acetylene (B1199291) and Acetonitrile (B52724)

A high-yield method for producing 2-methylpyridine involves the co-cyclization of acetylene and acetonitrile in the presence of an organocobalt catalyst.[3]

Experimental Protocol: Synthesis of 2-Methylpyridine from Acetylene and Acetonitrile [3]

-

Reactants: Acetylene and acetonitrile.

-

Catalyst: Organocobalt complex.

-

Solvent: Toluene (B28343).

-

Temperature: 130-170 °C.

-

Pressure: 1.0 MPa.

-

Procedure: Acetonitrile and the organocobalt catalyst are charged into a pressure reactor. Acetylene gas is then introduced, and the reaction mixture is heated. The product, 2-methylpyridine, is isolated and purified by distillation.

Laboratory-Scale Synthesis: Flow Chemistry Approach

A modern and efficient laboratory-scale synthesis of 2-methylpyridines involves the α-methylation of pyridines in a continuous flow system.[4]

Experimental Protocol: Flow Synthesis of 2-Methylpyridine [4]

-

Reactants: Pyridine and a primary alcohol (e.g., 1-propanol) as the methyl source.

-

Catalyst: Raney® nickel packed in a column.

-

Temperature: >180 °C.

-

Procedure: A solution of pyridine in 1-propanol (B7761284) is pumped through a heated column packed with Raney® nickel. The effluent is collected, and the solvent is evaporated to yield 2-methylpyridine. This method offers high selectivity for α-methylation and avoids many of the hazards and workup procedures associated with traditional batch processes.[4]

Synthesis Data Summary

| Synthesis Method | Reactants | Catalyst/Reagent | Temperature (°C) | Pressure | Yield | Notes |

| Chichibabin Synthesis | Acetaldehyde, Ammonia | Al₂O₃ or SiO₂ | 350-500 | Atmospheric | Moderate | Produces a mixture of 2- and 4-methylpyridine.[1][2] |

| Cyclization | Acetone, Acrylonitrile | - | High | High | Good | Two-step process via 5-oxohexanenitrile.[1] |

| Acetylene/Acetonitrile | Acetylene, Acetonitrile | Organocobalt | 130-170 | 1.0 MPa | High | High selectivity for 2-methylpyridine.[3] |

| Flow Synthesis | Pyridine, 1-Propanol | Raney® Nickel | >180 | - | High | α-Methylation with high regioselectivity.[4] |

Reactions of 2-Methylpyridine

The reactivity of 2-methylpyridine is characterized by transformations involving the methyl group and electrophilic or nucleophilic substitution on the pyridine ring.

Reactions of the Methyl Group

The methyl group at the 2-position is activated by the electron-withdrawing pyridine ring, making its protons acidic and susceptible to a variety of reactions.

The methyl group of 2-methylpyridine can be oxidized to a carboxylic acid group, yielding picolinic acid (pyridine-2-carboxylic acid). Common oxidizing agents include potassium permanganate (B83412) (KMnO₄) and nitric acid.[5]

Experimental Protocol: Oxidation of 2-Methylpyridine to Picolinic Acid

-

Reactants: 2-Methylpyridine, Potassium Permanganate (KMnO₄).

-

Solvent: Water.

-

Procedure: 2-Methylpyridine is heated with an aqueous solution of potassium permanganate. The reaction mixture is worked up to remove manganese dioxide, and picolinic acid is isolated.

The acidic protons of the methyl group allow for condensation reactions with aldehydes and ketones. A commercially significant reaction is the condensation with formaldehyde (B43269) to produce 2-vinylpyridine, a monomer used in the production of specialty polymers.[6]

Experimental Protocol: Synthesis of 2-Vinylpyridine [6]

-

Reactants: 2-Methylpyridine, Formaldehyde.

-

Catalyst: Piperidine (catalytic amount).

-

Solvent: Toluene.

-

Temperature: Heating.

-

Procedure: 2-Methylpyridine is heated with formaldehyde in toluene with a catalytic amount of piperidine. The intermediate alcohol is dehydrated in situ to yield 2-vinylpyridine.

The methyl group can be deprotonated by strong bases, such as organolithium reagents (e.g., n-butyllithium), to form a highly reactive picolyllithium species. This carbanion is a potent nucleophile that can react with a variety of electrophiles, including alkyl halides, epoxides, and carbonyl compounds.[7]

Experimental Protocol: Deprotonation and Alkylation of 2-Methylpyridine [7]

-

Reactants: 2-Methylpyridine, n-Butyllithium, Alkyl Halide (e.g., methyl iodide).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Temperature: -78 °C to room temperature.

-

Procedure: To a solution of 2-methylpyridine in anhydrous THF at -78 °C, n-butyllithium is added dropwise. The resulting solution of 2-picolyllithium is then treated with an electrophile, such as an alkyl halide. The reaction is quenched, and the product is isolated and purified.

The methyl group can undergo free-radical halogenation, typically with chlorine or bromine under UV irradiation, to yield halomethylpyridines.[8] These products are valuable intermediates for further functionalization. The synthesis of 2-(chloromethyl)pyridine (B1213738) can also be achieved from 2-methylpyridine-N-oxide and phosgene.[9]

Experimental Protocol: Free-Radical Chlorination of 2-Methylpyridine [8][10]

-

Reactants: 2-Methylpyridine, Chlorine (Cl₂).

-

Conditions: UV irradiation or heat.

-

Procedure: Chlorine gas is bubbled through 2-methylpyridine while being irradiated with UV light. The reaction produces a mixture of mono-, di-, and trichlorinated products, which can be separated by distillation.

Reactions on the Pyridine Ring

Direct amination of the pyridine ring can be achieved using sodium amide (NaNH₂) in a reaction known as the Chichibabin amination.[11][12][13][14] This reaction typically occurs at the 2-position.

Experimental Protocol: Chichibabin Amination of Pyridine [11][12][13][14]

-

Reactants: Pyridine, Sodium Amide (NaNH₂).

-

Solvent: Inert solvent such as xylene or toluene.

-

Temperature: High temperature (boiling solvent).

-

Procedure: Pyridine is heated with sodium amide in an inert solvent. The reaction proceeds via a nucleophilic addition-elimination mechanism, with the evolution of hydrogen gas. After an acidic workup, 2-aminopyridine (B139424) is obtained.

Direct nitration of the pyridine ring is challenging due to its electron-deficient nature. However, nitration of 2-methylpyridine can be achieved under harsh conditions, typically yielding a mixture of nitro-substituted products.

Electrophilic halogenation of the pyridine ring requires forcing conditions. Alternative strategies, such as halogenation of the corresponding N-oxide, are often employed to achieve better yields and selectivity.

Reaction Data Summary

| Reaction Type | Reagents | Product | Yield (%) | Conditions |

| Methyl Group Reactions | ||||

| Oxidation | KMnO₄, H₂O | Picolinic Acid | Good | Heating |

| Condensation | Formaldehyde, Piperidine | 2-Vinylpyridine | High | Heating in Toluene |

| Deprotonation/Alkylation | n-BuLi, CH₃I | 2-Ethylpyridine | Good | -78 °C to RT in THF |

| Free-Radical Halogenation | Cl₂, UV light | 2-(Chloromethyl)pyridine | Variable | UV irradiation |

| Ring Reactions | ||||

| Amination (Chichibabin) | NaNH₂ | 2-Amino-3-methylpyridine | Good | High temperature in xylene |

| Nitration | HNO₃/H₂SO₄ | Nitro-2-methylpyridines | Moderate | Harsh conditions |

Visualization of Key Processes

Synthesis and Key Reactions of 2-Methylpyridine

Caption: Overview of the synthesis and primary reactions of 2-methylpyridine.

Experimental Workflow for Deprotonation and Alkylation

Caption: Experimental workflow for the deprotonation and alkylation of 2-methylpyridine.

Chichibabin Amination Mechanism

Caption: Simplified mechanism of the Chichibabin amination reaction.

Conclusion

2-Methylpyridine is a cornerstone of heterocyclic chemistry, with well-established industrial syntheses and a rich and varied reaction chemistry. The reactivity of its methyl group, in particular, provides a facile entry into a diverse range of functionalized pyridine derivatives. This guide has provided a detailed overview of the key synthetic methods and reactions of 2-methylpyridine, supported by experimental protocols, quantitative data, and mechanistic diagrams. It is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the effective utilization of this important chemical building block.

References

- 1. Chichibabin pyridine synthesis - Wikiwand [wikiwand.com]

- 2. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Free-Radical Halogenation Lab Report - 871 Words | Cram [cram.com]

- 9. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 12. scientificupdate.com [scientificupdate.com]

- 13. Chichibabin Reaction | PPTX [slideshare.net]

- 14. chemistnotes.com [chemistnotes.com]

An In-depth Technical Guide to the Spectroscopy and Analysis of 2-Methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical techniques used to characterize 2-Methylpyridine (also known as 2-picoline). 2-Methylpyridine is a common heterocyclic compound used as a solvent and an intermediate in the synthesis of various pharmaceuticals and other chemicals. A thorough understanding of its spectroscopic properties is crucial for its identification, quantification, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-Methylpyridine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Data Presentation

Table 1: ¹H NMR Chemical Shifts for 2-Methylpyridine

| Proton | Chemical Shift (δ) in ppm | Multiplicity |

| H3 | ~7.0-7.2 | d |

| H4 | ~7.5-7.7 | t |

| H5 | ~7.0-7.2 | d |

| H6 | ~8.4-8.6 | d |

| -CH₃ | ~2.4-2.6 | s |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Chemical Shifts for 2-Methylpyridine

| Carbon Atom | Chemical Shift (δ) in ppm |

| C2 | ~158 |

| C3 | ~121 |

| C4 | ~136 |

| C5 | ~122 |

| C6 | ~149 |

| -CH₃ | ~24 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy of 2-Methylpyridine

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 2-Methylpyridine for structural confirmation.

Materials:

-

2-Methylpyridine sample

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

NMR tubes (5 mm diameter)

-

Pipettes

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the 2-Methylpyridine sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry NMR tube.

-

The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay.

-

Acquire the ¹H NMR spectrum.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Set the appropriate acquisition parameters for ¹³C NMR, which will typically require a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

-

Phase the spectra correctly.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the 2-Methylpyridine molecule.

-

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy provides information about the functional groups and molecular vibrations within 2-Methylpyridine. IR and Raman spectroscopy are complementary techniques.

Data Presentation

Table 3: Key Infrared (IR) Absorption Bands for 2-Methylpyridine

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3050-3000 | C-H stretching (aromatic) |

| ~2970-2920 | C-H stretching (methyl) |

| ~1600, 1570, 1475, 1430 | C=C and C=N ring stretching |

| ~1450 | C-H bending (methyl) |

| ~780-740 | C-H out-of-plane bending |

Source: NIST Chemistry WebBook[1][2]

Table 4: Key Raman Shifts for 2-Methylpyridine

| Raman Shift (cm⁻¹) | Vibration Type |

| ~3060 | C-H stretching (aromatic) |

| ~2930 | C-H stretching (methyl) |

| ~1605, 1575 | Ring stretching |

| ~1050 | Ring breathing |

| ~1000 | Ring breathing |

Experimental Protocols

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid 2-Methylpyridine.

Materials:

-

2-Methylpyridine sample

-

FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean it with a suitable solvent like isopropanol (B130326) and a lint-free wipe.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Place a small drop of the liquid 2-Methylpyridine sample onto the center of the ATR crystal, ensuring the crystal is fully covered.

-

-

Spectrum Acquisition:

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the characteristic absorption bands and compare them to known literature values for 2-Methylpyridine.

-

-

Cleaning:

-

Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe to remove all traces of the sample.

-

Raman Spectroscopy of Liquid 2-Methylpyridine

Objective: To obtain the Raman spectrum of liquid 2-Methylpyridine.

Materials:

-

2-Methylpyridine sample

-

Raman spectrometer

-

Sample holder (e.g., glass vial, NMR tube, or a well on a CaF₂ slide)[3]

-

Pipette

Procedure:

-

Sample Preparation:

-

Instrument Setup:

-

Place the sample holder in the spectrometer's sample compartment.

-

Focus the laser beam onto the sample.

-

-

Spectrum Acquisition:

-

Set the acquisition parameters, including laser power, exposure time, and number of accumulations. It is important to use a laser power that does not cause sample degradation.

-

Acquire the Raman spectrum.

-

-

Data Processing and Analysis:

-

Process the spectrum to remove any background fluorescence, if present.

-

Identify and label the characteristic Raman shifts and compare them to literature values.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the 2-Methylpyridine molecule.

Data Presentation

Table 5: UV-Vis Absorption Maxima for 2-Methylpyridine

| Wavelength (λmax) in nm | Solvent |

| ~263 | Aqueous solution |

Source: PubChem[5]

Experimental Protocols

UV-Vis Spectroscopy of 2-Methylpyridine

Objective: To determine the UV-Vis absorption spectrum and the wavelength of maximum absorbance (λmax) for 2-Methylpyridine.

Materials:

-

2-Methylpyridine sample

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or water)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes for dilution

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of 2-Methylpyridine in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is within the linear range of the instrument (typically between 0.1 and 1.0).

-

Prepare a blank solution containing only the solvent.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for the scan (e.g., 200-400 nm).

-

-

Baseline Correction:

-

Fill a quartz cuvette with the blank solvent and place it in the spectrophotometer.

-

Run a baseline correction to zero the absorbance across the scanned wavelength range.

-

-

Sample Measurement:

-

Rinse a quartz cuvette with a small amount of the sample solution and then fill it.

-

Place the sample cuvette in the spectrophotometer.

-

Scan the absorbance of the sample solution over the defined wavelength range.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

The obtained spectrum can be used for quantitative analysis using the Beer-Lambert law if a calibration curve is prepared.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 2-Methylpyridine, which aids in its identification and structural elucidation.

Data Presentation

Table 6: Key Mass-to-Charge Ratios (m/z) for 2-Methylpyridine

| m/z | Relative Intensity | Ion |

| 93 | High | [M]⁺ (Molecular Ion) |

| 92 | High | [M-H]⁺ |

| 66 | Moderate | [M-HCN]⁺ |

| 65 | Moderate | [C₅H₅]⁺ |

Source: NIST Chemistry WebBook[6]

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of 2-Methylpyridine.

Materials:

-

2-Methylpyridine sample

-

Mass spectrometer with an electron ionization source (often coupled with a gas chromatograph, GC-MS)

-

GC column suitable for separating volatile organic compounds

-

Helium or other suitable carrier gas

Procedure:

-

Sample Introduction (via GC):

-

If using GC-MS, prepare a dilute solution of 2-Methylpyridine in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and carried by the helium gas through the GC column, where it is separated from the solvent and any impurities.

-

-

Ionization:

-

As 2-Methylpyridine elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

-

Mass Analysis:

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight of 2-Methylpyridine.

-

Analyze the fragmentation pattern to gain further structural information and confirm the identity of the compound.

-

Visualization of Analytical Workflow

The general workflow for the spectroscopic analysis of a 2-Methylpyridine sample can be visualized as follows.

Caption: General workflow for the spectroscopic analysis of 2-Methylpyridine.

This guide provides a foundational understanding of the key spectroscopic techniques for the analysis of 2-Methylpyridine. The provided data and protocols serve as a starting point for researchers and professionals in the field. It is important to note that specific instrument parameters and sample preparation methods may need to be optimized for particular applications and instrumentation.

References

A Comprehensive Guide to the Safe Laboratory Handling of 2-Methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential safety protocols and handling procedures for 2-Methylpyridine (also known as 2-picoline) in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Classification

2-Methylpyridine is a flammable liquid and vapor that is harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause serious eye irritation and may cause respiratory irritation.[1] It is crucial to understand its hazard classification to implement appropriate safety measures.

GHS Hazard Statements:

-

H226: Flammable liquid and vapour.[1]

-

H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 2-Methylpyridine is fundamental to its safe handling.

| Property | Value | Reference |

| Molecular Formula | C₆H₇N | [2] |

| Molecular Weight | 93.13 g/mol | [3] |

| Appearance | Colorless liquid | [2][4] |

| Odor | Strong, unpleasant, characteristic odor | [4][5] |

| Boiling Point | 128-129 °C | [3][5] |

| Melting Point | -70 °C | [3][5] |

| Flash Point | 26 °C (closed cup) | [5] |

| Autoignition Temperature | 537 °C / 998.6 °F | [6] |

| Density | 0.943 g/mL at 25 °C | [3] |

| Vapor Density | 3.2 (vs air) | [3][5] |

| Vapor Pressure | 10 mmHg (24.4 °C) | [3] |

| Solubility | Soluble in water, alcohol, and ether | [2][3] |

| Explosion Limits | Lower: 1.4%, Upper: 8.6% | [6] |

Safe Handling and Storage Protocols

Engineering Controls

-

Ventilation: All work with 2-Methylpyridine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7] Local exhaust ventilation should be used to control the release of vapors at the source.

-

Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[1][8]

-

Static Discharge Prevention: Implement proper grounding and bonding procedures for containers and receiving equipment to avoid static electricity buildup.[1][8]

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when handling 2-Methylpyridine.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[5] |

| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber) and a fully-buttoned lab coat. Nitrile gloves are not recommended.[7] |

| Respiratory Protection | If ventilation is inadequate or for high-concentration exposures, a NIOSH/MSHA-approved respirator with an appropriate cartridge is necessary.[9] |

Handling Procedures

-

Avoid breathing vapors or mists.[1]

-

Do not get in eyes, on skin, or on clothing.[6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1]

-

Use only non-sparking tools.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in areas where 2-Methylpyridine is handled.[1]

Storage Requirements

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][9]

-

Store away from incompatible materials such as strong oxidizers and acids.[5][7]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water or shower. Call a poison center or doctor immediately.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][5] |

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[1] Water spray can be used to cool containers.

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[1]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[6] Burning produces toxic fumes, including nitrogen oxides.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[10]

Accidental Release Measures

-

Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb the spill with inert material (e.g., sand, diatomaceous earth) and place it in a suitable, sealed container for disposal.[1][7]

-

Large Spills: For large spills, immediately evacuate the area and secure all ignition sources. Contact emergency services and the environmental health and safety department.[7]

Waste Disposal

Dispose of 2-Methylpyridine and its containers in accordance with local, regional, and national regulations for hazardous waste.[8] Do not allow the chemical to enter drains or waterways.[8] Waste should be collected in properly labeled, sealed, and compatible containers.[7]

Visual Safety Workflows

The following diagrams illustrate key safety and handling workflows for 2-Methylpyridine.

References

- 1. lobachemie.com [lobachemie.com]

- 2. 2-Methylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 3. 2-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ICSC 0801 - 2-METHYLPYRIDINE [inchem.org]

- 6. fishersci.com [fishersci.com]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. nj.gov [nj.gov]

- 10. jubilantingrevia.com [jubilantingrevia.com]

physical and chemical properties of 2-picoline

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Picoline

Introduction

2-Picoline, systematically known as 2-methylpyridine, is an organic heterocyclic compound with the chemical formula C₆H₇N.[1][2] It is a substituted derivative of pyridine (B92270) with a methyl group at the second position of the ring.[3] This structural feature significantly influences its chemical reactivity, making it a versatile and crucial intermediate in the synthesis of a wide array of products across various industries.[4]

Historically isolated from coal tar in 1846, 2-picoline is now primarily produced through large-scale chemical synthesis.[1] It serves as a fundamental building block in the production of pharmaceuticals, agrochemicals, dyes, polymers, and specialty chemicals.[4][5] Its applications include the manufacturing of drugs such as long-acting sulfonamides, the agricultural chemical nitrapyrin (B159567) which prevents fertilizer loss, and 2-vinylpyridine, a monomer used in the production of adhesives for textile tire cords.[1][6][7] This guide provides a comprehensive overview of the core , detailed experimental protocols for its characterization, and a discussion of its key chemical transformations.

Physical Properties of 2-Picoline